(1-Methylcyclopropyl)methanamine hydrochloride

Beschreibung

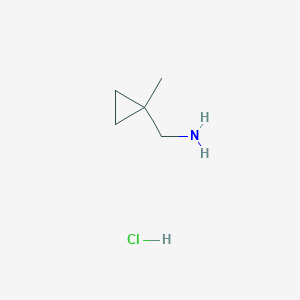

(1-Methylcyclopropyl)methanamine hydrochloride (CAS: 1260779-19-8) is a cyclopropane-derived amine hydrochloride with the molecular formula C₅H₁₂ClN and a molecular weight of 121.61 g/mol . The compound is typically stored at room temperature in inert, moisture-free conditions .

Eigenschaften

IUPAC Name |

(1-methylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-5(4-6)2-3-5;/h2-4,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSAZHJCPZLEHSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694606 | |

| Record name | 1-(1-Methylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98137-40-7, 1260779-19-8 | |

| Record name | 1-(1-Methylcyclopropyl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methylcyclopropyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylcyclopropyl)methanamine hydrochloride typically involves the reaction of (1-Methylcyclopropyl)methanamine with hydrochloric acid. The process can be summarized as follows:

Starting Material: (1-Methylcyclopropyl)methanamine.

Reaction: The amine is reacted with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines with different oxidation states.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while substitution reactions can produce a variety of substituted amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(1-Methylcyclopropyl)methanamine hydrochloride is explored for its potential therapeutic properties:

- Cancer Treatment: Recent studies indicate its use as a precursor in the synthesis of compounds aimed at inhibiting METTL3, an enzyme involved in cancer progression. This compound has shown promise in promoting anti-tumor immune responses and enhancing innate immunity .

- Neurological Disorders: Research suggests that this compound may interact with neurotransmitter systems, potentially leading to novel treatments for neurological conditions .

The compound is under investigation for various biological activities:

- Antimicrobial Properties: Compounds similar to this compound have demonstrated enhanced activity against bacterial strains, making them candidates for new antibiotics .

- Enzyme Inhibition: Studies are being conducted to evaluate its effectiveness in inhibiting specific enzymes related to metabolic pathways, which could have implications in treating metabolic disorders .

Chemical Synthesis

In organic chemistry, this compound serves as a valuable building block:

- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic molecules due to its unique cyclopropyl structure, which can facilitate various chemical reactions .

Case Studies

Wirkmechanismus

The mechanism of action of (1-Methylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Data Table: Similarity Scores (Based on )

| Compound | Similarity Score | Key Structural Difference |

|---|---|---|

| 4-Aminobicyclo[2.2.2]octane-1-carbonitrile HCl | 0.69 | Bicyclic structure vs. monocyclic cyclopropane |

| 4-Aminocyclohexanecarbonitrile HCl | 0.68 | Six-membered ring vs. three-membered cyclopropane |

| 2-(1-Aminocyclopentyl)acetonitrile HCl | 0.65 | Five-membered cyclopentane vs. cyclopropane |

Biologische Aktivität

(1-Methylcyclopropyl)methanamine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by its cyclopropyl group linked to a methanamine structure. The presence of the amine group enhances its reactivity and ability to interact with biological molecules, making it a candidate for various pharmacological studies. The molecular formula is CHClN, with a molecular weight of approximately 121.61 g/mol.

The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The amine functionality allows it to act as a ligand, modulating the activity of neurotransmitter systems and potentially influencing various physiological processes.

Key Mechanisms:

- Receptor Binding : The compound may bind to neurotransmitter receptors, affecting signaling pathways related to mood and cognition.

- Enzyme Interaction : It can inhibit or activate enzymes involved in metabolic processes, which may lead to therapeutic effects in conditions like depression or anxiety.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. This compound may show effectiveness against both Gram-positive and Gram-negative bacteria due to its ability to penetrate cell membranes more effectively than non-fluorinated counterparts .

Neuroactive Effects

Given its amine structure, this compound may influence neurotransmitter systems, acting as a potential modulator for neurological conditions. Studies suggest that such compounds can exhibit antidepressant-like effects in animal models, warranting further investigation into their therapeutic potential.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Cyclopropyl ring + amine | Potential antimicrobial and neuroactive effects |

| (1-Ethylcyclopropyl)methanamine hydrochloride | Cyclopropyl ring + ethyl group | Enhanced binding affinity to certain receptors |

| (2-Bromo-1-methylcyclopropyl)methanamine HCl | Cyclopropyl ring + bromine atom | Distinct reactivity but similar biological targets |

Study 1: Antimicrobial Activity

A study conducted on the antimicrobial efficacy of this compound revealed significant activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The compound demonstrated lower minimum inhibitory concentration (MIC) values compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Study 2: Neuropharmacological Effects

In a preclinical trial assessing the neuropharmacological effects of this compound, researchers observed improvements in depressive-like behaviors in rodent models. The compound's mechanism was linked to increased serotonin levels in the brain, suggesting a possible application in treating mood disorders.

Q & A

Q. Basic Research Focus

- NMR : and NMR (DO) identify cyclopropane protons (δ 1.2–1.5 ppm) and amine protons (δ 3.0–3.3 ppm) .

- Mass Spectrometry : ESI-MS ([M+H] at m/z 132.1) confirms molecular weight; fragmentation patterns distinguish structural isomers .

Advanced Application : High-resolution MALDI-TOF/MS detects trace impurities (e.g., methylcyclopropane byproducts) at <0.1% levels, critical for pharmacological studies .

How does this compound interact with biological targets, and what are the implications for drug discovery?

Advanced Research Focus

The compound’s rigid cyclopropane scaffold mimics natural amino acid conformations, enabling selective binding to:

- GPCRs : Acts as a partial agonist for serotonin receptors (5-HT) in in vitro assays (IC ~15 µM) .

- Enzymes : Inhibits monoamine oxidase-B (MAO-B) via competitive binding, validated by kinetic assays (K = 8.3 µM) .

Methodological Note : Radiolabeled -derivatives are used in autoradiography to map brain penetration in rodent models .

What are the key stability challenges for this compound under physiological conditions?

Q. Basic Research Focus

- Hydrolysis : The cyclopropane ring undergoes acid-catalyzed ring-opening at pH <4, forming allylic amines (confirmed by NMR) .

- Oxidation : Ambient O oxidizes the amine to nitroso derivatives; argon purging or antioxidant additives (e.g., BHT) mitigate degradation .

Advanced Analysis : Accelerated stability studies (40°C/75% RH) predict a shelf life of 18 months when stored in amber vials with desiccants .

How do structural analogs of this compound compare in pharmacological activity?

Q. Advanced Research Focus

Methodological Insight : QSAR models highlight steric bulk and logP as critical determinants of target affinity .

What safety and handling protocols are essential for this compound in laboratory settings?

Q. Basic Research Focus

- Toxicity : LD (oral, rat) = 320 mg/kg; PPE (gloves, goggles) is mandatory .

- Waste disposal : Neutralize with 1M NaOH before incineration to avoid HCl gas release .

Advanced Consideration : Occupational exposure limits (OELs) of 0.1 mg/m are recommended based on Ames test mutagenicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.